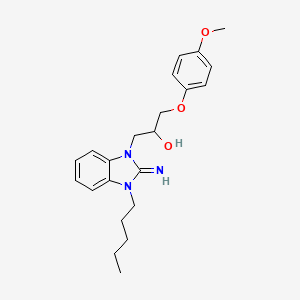![molecular formula C25H18BrN3O2S B15023824 (5'Z)-5'-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one](/img/structure/B15023824.png)
(5'Z)-5'-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one is a complex organic molecule that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a pyrazolo[1,5-c][1,3]benzoxazine and a thiazolidinone moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one typically involves a multi-step process:
Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a catalyst to facilitate the reaction.
Introduction of the Thiazolidinone Moiety: The thiazolidinone ring is introduced through a condensation reaction with suitable reagents.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which is achieved through a specific set of reaction conditions that promote the desired structural configuration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
(5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
(5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one: has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding spiro compounds.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it a candidate for use in materials science and other industrial applications.
作用機序
The mechanism of action of (5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but common pathways include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.
類似化合物との比較
Similar Compounds
Spiro[benzoxazine-thiazolidinone] Derivatives: Compounds with similar spiro linkages and structural features.
Benzylidene Derivatives: Compounds featuring the benzylidene moiety.
Pyrazolo[1,5-c][1,3]benzoxazine Derivatives: Compounds with the pyrazolo[1,5-c][1,3]benzoxazine core.
Uniqueness
(5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one: stands out due to its unique combination of structural features, including the spiro linkage, bromobenzylidene moiety, and the pyrazolo[1,5-c][1,3]benzoxazine core
特性
分子式 |
C25H18BrN3O2S |
|---|---|
分子量 |
504.4 g/mol |
IUPAC名 |
(5'Z)-5'-[(4-bromophenyl)methylidene]-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-1,3-thiazolidine]-2'-one |
InChI |
InChI=1S/C25H18BrN3O2S/c26-18-12-10-16(11-13-18)14-23-25(27-24(30)32-23)29-21(19-8-4-5-9-22(19)31-25)15-20(28-29)17-6-2-1-3-7-17/h1-14,21H,15H2,(H,27,30)/b23-14- |
InChIキー |
VTVAKOXLODDGIB-UCQKPKSFSA-N |
異性体SMILES |
C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)/C(=C/C6=CC=C(C=C6)Br)/SC(=O)N4 |
正規SMILES |
C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)C(=CC6=CC=C(C=C6)Br)SC(=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023748.png)


![1-[3-(3-Methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023769.png)
![2,2,2-trifluoro-1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B15023774.png)

![N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B15023779.png)
![2,4,5-trichloro-6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B15023794.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B15023801.png)

![1-(3,4-Dimethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023809.png)
![5,7-Dimethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B15023812.png)
![7-ethyl-2-(2-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15023828.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15023832.png)
